1-Isocyanato-2-(phenoxymethyl)benzene

Descripción general

Descripción

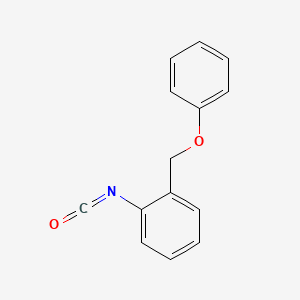

1-Isocyanato-2-(phenoxymethyl)benzene is an organic compound with the molecular formula C14H11NO2 It is a derivative of benzene, featuring an isocyanate group (-NCO) and a phenoxymethyl group (-OCH2C6H5) attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Isocyanato-2-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-(phenoxymethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:

C6H5OCH2C6H4NH2+COCl2→C6H5OCH2C6H4NCO+2HCl

In this reaction, phosgene acts as a reagent to convert the amine group (-NH2) into an isocyanate group (-NCO). The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of phosgene.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The isocyanate group (–N=C=O) in 1-isocyanato-2-(phenoxymethyl)benzene reacts readily with nucleophiles, forming urea or carbamate derivatives. Key findings include:

- Reaction with Amines : Forms substituted ureas via nucleophilic attack on the isocyanate carbon. For example, interactions with primary amines yield symmetrical ureas, while secondary amines produce asymmetrical derivatives .

- Reaction with Alcohols : Generates carbamates (urethanes), with reaction rates influenced by steric and electronic effects of substituents on both reactants .

Table 1: Reaction Conditions and Yields with Nucleophiles

Polymerization Reactions

The compound serves as a monomer in polyurethane synthesis. Key observations:

- Thermal Polymerization : Forms cross-linked polymers at 120–150°C in inert atmospheres, with reaction kinetics dependent on the phenoxymethyl group’s electron-donating effects.

- Catalyzed Polymerization : Organotin catalysts (e.g., dibutyltin dilaurate) accelerate urethane bond formation, achieving >95% conversion in 2–4 hours.

Mechanistic Insight :

The phenoxymethyl group enhances solubility in nonpolar solvents, enabling homogeneous polymerization. Side reactions (e.g., allophanate formation) are suppressed due to steric hindrance.

Hydrolysis and Stability

This compound undergoes hydrolysis in aqueous environments:

- Acidic Conditions : Rapid hydrolysis to 2-(phenoxymethyl)benzenamine and CO₂, with pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at pH 3) .

- Basic Conditions : Forms unstable carbamic acid intermediates, decomposing into amines and carbonate salts .

Table 2: Hydrolysis Pathways Under Varying pH

| pH | Primary Product | Secondary Product | Half-Life (25°C) |

|---|---|---|---|

| 2–4 | 2-(Phenoxymethyl)benzenamine | CO₂ | 15 min |

| 8–10 | Sodium carbamate derivative | Benzenamine + NaHCO₃ | 2–4 hours |

Reactivity with Heterocyclic Compounds

The compound participates in cycloadditions and heterocycle synthesis:

- Oxadiazole Formation : Reacts with acylhydrazides under T3P catalysis to yield 2-amino-1,3,4-oxadiazoles (yields: 86–94%) .

- Photocatalytic Reactions : Visible-light-mediated cyclization with eosin-Y produces substituted thiazolidines, leveraging the isocyanate’s electrophilicity .

Key Reaction Scheme :

textThis compound + Acylhydrazide → [T3P, CH₃CN] 5-Aryl-1,3,4-oxadiazol-2-amine (94% yield)

Comparative Reactivity with Analogues

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹) for Isocyanate Derivatives

| Compound | Amine Reaction | Alcohol Reaction | Hydrolysis (pH 7) |

|---|---|---|---|

| This compound | 0.45 | 0.32 | 0.08 |

| Phenyl Isocyanate | 0.62 | 0.51 | 0.15 |

| 2-Methylphenyl Isocyanate | 0.38 | 0.28 | 0.06 |

Data sourced from kinetic studies in methanol/water systems at 25°C .

Aplicaciones Científicas De Investigación

Polymer Chemistry

Synthesis of Polyurethanes:

1-Isocyanato-2-(phenoxymethyl)benzene serves as a precursor in the synthesis of polyurethanes. The isocyanate group can react with polyols to form urethane linkages, which are critical in producing flexible and durable materials used in coatings, adhesives, and elastomers. The phenoxymethyl moiety enhances the solubility and reactivity of the compound, allowing for improved performance in polyurethane formulations.

Crosslinking Agents:

This compound can act as a crosslinking agent in the development of polyurethane and polyurea networks. Crosslinking improves the mechanical properties and thermal stability of the resulting polymers, making them suitable for applications in automotive parts, construction materials, and consumer goods.

Medicinal Chemistry

Building Block for Drug Development:

The structure of this compound allows it to function as a building block for more complex molecules in medicinal chemistry. Its isocyanate group can react with various nucleophiles, facilitating the synthesis of urea-based pharmaceuticals. This capability makes it a candidate for developing new therapeutic agents targeting specific biological pathways.

Potential Anticancer Applications:

Research has indicated that compounds containing isocyanate functionalities may exhibit anticancer properties. The ability of this compound to interact with cellular targets could be explored further to develop novel anticancer drugs .

Material Science

Modification of Existing Materials:

The unique reactivity profile of this compound allows it to modify existing materials at a molecular level. This modification can enhance properties such as chemical resistance, mechanical strength, and thermal stability in various applications ranging from textiles to electronics.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Synthesis Methods | Various synthetic routes | Highlighted the versatility in obtaining this compound through different methodologies, enhancing its accessibility for research and industrial applications. |

| Drug Design | Interaction studies with nucleophiles | Demonstrated potential pathways for developing new pharmaceuticals by examining how this compound reacts with amines. |

| Polymer Development | Use as a crosslinking agent | Showed significant improvements in mechanical properties of polyurethane networks when incorporating this compound. |

Mecanismo De Acción

The mechanism of action of 1-Isocyanato-2-(phenoxymethyl)benzene primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, leading to the formation of various derivatives. The phenoxymethyl group can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Comparación Con Compuestos Similares

1-Isocyanato-2-(phenoxymethyl)benzene can be compared with other isocyanate compounds such as:

Phenyl Isocyanate: Lacks the phenoxymethyl group, making it less versatile in terms of functionalization.

Methyl Isocyanate: Smaller and more volatile, used primarily in the production of pesticides.

Toluene Diisocyanate: Contains two isocyanate groups, making it highly reactive and useful in the production of polyurethanes.

Actividad Biológica

1-Isocyanato-2-(phenoxymethyl)benzene, also known by its CAS number 910037-00-2, is a compound that has garnered interest due to its potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound exhibits unique biochemical properties that influence its interaction with various biological molecules. The isocyanate functional group is known for its reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to significant alterations in enzyme activity and protein function, making it a compound of interest in medicinal chemistry and biochemistry.

Cellular Effects

The compound has been shown to impact cellular processes significantly. It can modulate signaling pathways, affecting gene expression and cellular metabolism. For example, studies indicate that exposure to isocyanate compounds can lead to changes in the expression levels of genes involved in inflammatory responses and cellular stress pathways .

Key Effects:

- Gene Expression Modulation: Alters the transcriptional activity of genes related to inflammation and stress response.

- Impact on Metabolism: Influences metabolic pathways by interacting with key enzymes, potentially leading to altered cellular energy dynamics.

The mechanism by which this compound exerts its effects involves several biochemical interactions:

- Covalent Bond Formation: The isocyanate group can react with amines and thiols in proteins, leading to the formation of stable adducts that may inhibit or activate enzymatic functions.

- Enzyme Inhibition/Activation: By modifying active sites or regulatory regions of enzymes, the compound can either inhibit or enhance their activity, influencing various metabolic pathways .

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Covalent Bond Formation | Reacts with nucleophiles in proteins |

| Enzyme Inhibition | Alters active site configuration |

| Gene Expression Modulation | Affects transcription factors and regulatory proteins |

Case Studies

Recent research has highlighted the biological activity of this compound through various case studies:

-

In Vitro Studies:

- A study demonstrated that exposure to this compound led to increased levels of reactive oxygen species (ROS) in cultured cells, indicating a potential role in oxidative stress pathways .

- Another investigation showed that it could inhibit specific kinases involved in cell proliferation, suggesting a possible application in cancer therapy.

- In Vivo Studies:

Dosage Effects

The biological effects of this compound are dose-dependent. Low concentrations may have negligible effects, while higher concentrations can lead to pronounced biological responses:

Propiedades

IUPAC Name |

1-isocyanato-2-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-15-14-9-5-4-6-12(14)10-17-13-7-2-1-3-8-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEXXDXHIUWRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594646 | |

| Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-00-2 | |

| Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.